4-Methyl-3-nitrobenzonitrile 4-Methyl-3-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 939-79-7
VCID: VC20748699
InChI: InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
SMILES: CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol

4-Methyl-3-nitrobenzonitrile

CAS No.: 939-79-7

Cat. No.: VC20748699

Molecular Formula: C8H6N2O2

Molecular Weight: 162.15 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-nitrobenzonitrile - 939-79-7

CAS No. 939-79-7
Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
IUPAC Name 4-methyl-3-nitrobenzonitrile
Standard InChI InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
Standard InChI Key KOFBNBCOGKLUOM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Synthesis and Preparation

4-Methyl-3-nitrobenzonitrile can be synthesized through the nitration of 4-methylbenzonitrile using nitric acid in the presence of concentrated sulfuric acid, maintaining a low temperature (0°C) to control the reaction.

Uses and Applications

4-Methyl-3-nitrobenzonitrile is used in organic synthesis as a building block for creating more complex molecules. It may be used in the synthesis of (E)-1-(4-cyano-2-nitrophenyl)-2-(4-(4-cyanophenoxy)phenyl)ethene and (E)-1-(4-fluorophenyl)-2-(4-cyano-2-nitrophenyl)ethene .

Stability and Reactivity

The presence of a methyl group on the benzene ring makes 4-methyl-3-nitrobenzonitrile more reactive compared to 2-formyl benzonitrile .

Safety and Hazards

GHS Classification:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Comparative Analysis

4-Methyl-3-nitrobenzonitrile's unique positioning of methyl and nitro groups influences its reactivity, making it distinct from isomers like 4-Methyl-2-nitrobenzonitrile and 2-Methyl-4-nitrobenzonitrile.

Table 2: Comparison with Similar Compounds

CompoundKey Differences
4-Methyl-2-nitrobenzonitrileDifferent chemical properties and reactivity patterns.
2-Methyl-4-nitrobenzonitrileDifferent chemical properties and reactivity patterns.
4-Chloro-3-nitrobenzonitrileContains chlorine instead of a methyl group.

Regulatory Information

WGK (Germany): 3

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